molecular formula C12H10FNO3 B3021811 Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate CAS No. 377052-00-1

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Cat. No. B3021811
CAS RN: 377052-00-1
M. Wt: 235.21 g/mol
InChI Key: IYDBYHCVVNAFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is a chemical compound with the empirical formula C12H10FNO3 . It has a molecular weight of 235.21 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.


Physical And Chemical Properties Analysis

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is a solid . No additional physical or chemical properties were found in the retrieved documents.

Scientific Research Applications

ERα Inhibition

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate: exhibits promising potential as an estrogen receptor alpha (ERα) inhibitor. Its binding affinity to ERα closely resembles that of 4-hydroxytamoxifen (4-OHT), a native ligand . ERα inhibition is relevant in cancer research, particularly for breast cancer treatment.

PPAR Agonism

This compound can act as a triple-acting agonist for peroxisome proliferator-activated receptors (PPARs) α, γ, and δ. Specifically, it activates PPARα, PPARγ, and PPARδ pathways simultaneously. Such agonists have implications in metabolic disorders, including diabetes and dyslipidemia .

Anti-HIV-1 Activity

In a study by Kasralikar et al., novel indolyl and oxochromenyl xanthenone derivatives (which include isoxazole moieties) were evaluated for their anti-HIV-1 potential. While not directly related to Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate , this highlights the broader biological potential of isoxazole derivatives .

Antioxidant Properties

Substituted ethyl 5-phenyl-1,2-oxazole-3-carboxylates (similar to our compound) were synthesized and investigated for their antioxidant properties. Although not specific to our compound, this suggests a potential role in oxidative stress-related research .

Safety and Hazards

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is classified under GHS07 and has a hazard statement of H319 . The precautionary statements are P305 + P351 + P338 . It is classified as Eye Irritant 2 and is non-combustible .

properties

IUPAC Name

ethyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDBYHCVVNAFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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